molecular formula C4H3BrCl3F3 B1585903 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane CAS No. 664-03-9

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane

Cat. No. B1585903
CAS RN: 664-03-9
M. Wt: 294.32 g/mol
InChI Key: GGKDLFPUVNFPNY-UHFFFAOYSA-N
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Description

“1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane” is a chemical compound with the molecular formula C4H3BrCl3F3 . It is a fluorinated building block .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane” consists of a total of 13 bonds, including 10 non-H bonds and 1 rotatable bond . The exact mass is 291.84400 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane” include a density of 1.854 g/cm3 , a boiling point of 181.7ºC at 760 mmHg , and a flash point of 63.7ºC .

Scientific Research Applications

Metabolism and Toxicity Studies

Research has revealed the metabolism process and potential toxicity of halothane, a compound structurally similar to 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane. The study identified urinary metabolites of halothane, highlighting the formation of reactive intermediates that may contribute to hepatotoxicity, a concern due to its potential binding to proteins and phospholipids in the liver (Cohen et al., 1975).

Volatile Metabolites and Decomposition Products

The identification of volatile metabolites and decomposition products of halothane in patients provides insights into its breakdown and potential impacts on health. This research found specific metabolites in exhaled gases of patients, revealing details about the degradation of halothane in the body and its clinical implications (Sharp et al., 1979).

Applications in Industrial and Environmental Health

Epidemic of Liver Disease

A study investigated an epidemic of liver disease among industrial workers exposed to hydrochlorofluorocarbons (HCFCs), which are structurally related to 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane. This research highlighted the potential hepatotoxicity of these compounds, which are metabolized similarly to halothane, forming reactive intermediates implicated in liver toxicity (Hoet et al., 1997).

Neurologic Illness from Occupational Exposure

A report detailed the association between neurologic illness and occupational exposure to 1-Bromopropane, used as a solvent and substitute for regulated compounds. This case study underscores the potential health risks of exposure to solvents structurally related to 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane, emphasizing the need for awareness and effective control measures to limit exposure (MMWR, 2008).

Safety And Hazards

“1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane” is classified as an irritant, with safety codes of S26 and S36 . The risk phrases associated with this compound are R36/37/38 .

properties

IUPAC Name

1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrCl3F3/c5-4(10,11)3(8,9)2(7)1-6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKDLFPUVNFPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)Br)(F)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrCl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371332
Record name 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane

CAS RN

664-03-9
Record name 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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